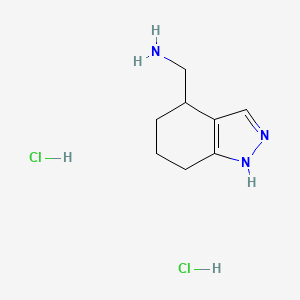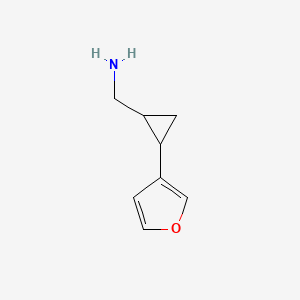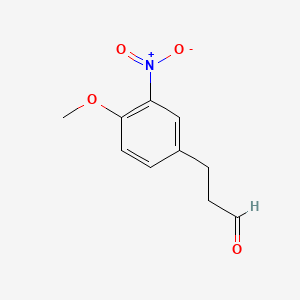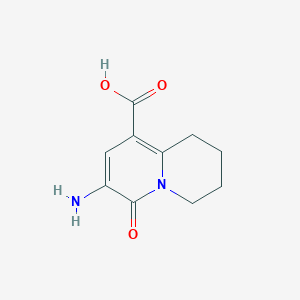
4-(Isonicotinamido)benzene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Isonicotinamido)benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C12H9FN2O3S It is known for its unique structure, which includes an isonicotinamido group attached to a benzene ring that is further substituted with a sulfonyl fluoride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isonicotinamido)benzene-1-sulfonyl fluoride typically involves the reaction of 4-aminobenzenesulfonyl fluoride with isonicotinic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Isonicotinamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid derivative.
Oxidation and reduction: The isonicotinamido group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base like triethylamine.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted sulfonamides, sulfonate esters, or sulfonate thiols.
Hydrolysis: 4-(Isonicotinamido)benzenesulfonic acid.
Oxidation and reduction: Oxidized or reduced derivatives of the isonicotinamido group.
Aplicaciones Científicas De Investigación
4-(Isonicotinamido)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: Investigated for its potential as a pharmacological agent due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(Isonicotinamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound a valuable tool in biochemical research.
Comparación Con Compuestos Similares
4-(Isonicotinamido)benzene-1-sulfonyl fluoride can be compared with other similar compounds, such as:
4-(Aminomethyl)benzenesulfonyl fluoride: Lacks the isonicotinamido group, resulting in different reactivity and applications.
4-(Isonicotinamido)benzenesulfonic acid: The sulfonyl fluoride group is replaced by a sulfonic acid group, altering its chemical properties and reactivity.
4-(Isonicotinamido)benzene-1-sulfonyl chloride: The sulfonyl fluoride group is replaced by a sulfonyl chloride group, which has different reactivity towards nucleophiles.
The uniqueness of this compound lies in its combination of the isonicotinamido and sulfonyl fluoride groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.
Propiedades
Fórmula molecular |
C12H9FN2O3S |
|---|---|
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
4-(pyridine-4-carbonylamino)benzenesulfonyl fluoride |
InChI |
InChI=1S/C12H9FN2O3S/c13-19(17,18)11-3-1-10(2-4-11)15-12(16)9-5-7-14-8-6-9/h1-8H,(H,15,16) |
Clave InChI |
LKPOSUBYPBUBFE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C2=CC=NC=C2)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)-1-methyl-1h-pyrazol-5-amine](/img/structure/B15309448.png)


![1-[3-(4-Bromophenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B15309462.png)
![Potassium [(3,5-dimethyl-1H-pyrazol-1-yl)methyl]trifluoroboranuide](/img/structure/B15309482.png)









